Benzyl (Z)-3-Amino-2-butenoate
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Overview
Description
(Z)-Benzyl 3-aminobut-2-enoate is an organic compound with the molecular formula C11H13NO2 It is a derivative of crotonic acid, where the hydrogen atom on the carboxyl group is replaced by a benzyl group, and the hydrogen atom on the amino group is replaced by a but-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Benzyl 3-aminobut-2-enoate typically involves the reaction of benzyl alcohol with 3-aminocrotonic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product.
Industrial Production Methods
On an industrial scale, the production of (Z)-Benzyl 3-aminobut-2-enoate can be achieved through a similar esterification process, but with optimized reaction conditions to increase yield and efficiency. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient catalysts. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-Benzyl 3-aminobut-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl 3-aminobut-2-enoic acid.
Reduction: Reduction of the compound can yield benzyl 3-aminobut-2-enol.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl 3-aminobut-2-enoic acid.
Reduction: Benzyl 3-aminobut-2-enol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(Z)-Benzyl 3-aminobut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or signaling.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-Benzyl 3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminobut-2-enoate: Similar structure but with an ethyl group instead of a benzyl group.
Isopropyl 3-aminobut-2-enoate: Similar structure but with an isopropyl group instead of a benzyl group.
Methyl 3-aminobut-2-enoate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
(Z)-Benzyl 3-aminobut-2-enoate is unique due to the presence of the benzyl group, which can impart different chemical and biological properties compared to its analogs. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the benzyl group can participate in π-π interactions, which can influence the compound’s binding affinity to certain proteins or receptors.
Biological Activity
Benzyl (Z)-3-amino-2-butenoate, a compound with the molecular formula C11H13NO2, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C11H13NO2
- Molecular Weight : 191.23 g/mol
- Structure : The compound features a benzyl group attached to a (Z)-3-amino-2-butenoate moiety, which contributes to its biological properties.
This compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antimicrobial properties. Its structure allows interaction with bacterial cell membranes, potentially disrupting their integrity.
- Immunomodulatory Effects : Research suggests that this compound may modulate immune responses. It has been associated with the inhibition of pro-inflammatory cytokines, indicating potential use in inflammatory conditions.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Streptococcus pyogenes | 12 |
Escherichia coli | 8 |
Study 2: Immunomodulatory Effects
In a controlled experiment, the compound was administered to mice with induced inflammation. The results demonstrated a reduction in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-alpha | 250 | 150 |
IL-6 | 300 | 180 |
Study 3: Cytotoxicity in Cancer Cells
The cytotoxic effects of this compound were tested on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
50 | 50 |
100 | 30 |
Research Findings
Recent research has focused on the synthesis and characterization of this compound derivatives to enhance its biological activity. Modifications to the benzyl group have shown improved efficacy against resistant bacterial strains and increased cytotoxicity against cancer cells.
Synthesis and Derivatives
The synthesis of novel derivatives has been explored to improve solubility and bioavailability. For instance, introducing hydrophilic groups has led to compounds with enhanced antimicrobial properties.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
benzyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3 |
InChI Key |
LPYNWRPARGBJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
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